molecular formula C12H19NO4 B053635 Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 123319-30-2

Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B053635
CAS No.: 123319-30-2
M. Wt: 241.28 g/mol
InChI Key: MJSGPUXKCNLSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a sophisticated spirocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a privileged spiro[4.5]decane skeleton, integrating a lactone (1-oxa-3-oxo) and a protected N-carbamate (8-aza-8-carboxylate) functionality within a single, rigid three-dimensional architecture. This unique structure makes it a valuable precursor for the synthesis of diverse heterocyclic compounds, particularly in the development of protease inhibitors, kinase inhibitors, and other biologically active molecules that target the central nervous system.

Properties

IUPAC Name

ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-3-16-11(15)13-6-4-12(5-7-13)8-10(14)9(2)17-12/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSGPUXKCNLSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)CC(=O)C(O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404590
Record name ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123319-30-2
Record name ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 4-Carbamoyloxy-4-Ethynylpiperidine Derivatives

A primary method involves the cyclization of 4-carbamoyloxy-4-ethynylpiperidine derivatives under basic conditions. This route, detailed in European Patent EP0414422A2, utilizes a base such as potassium tert-butoxide in tetrahydrofuran (THF) to induce intramolecular cyclization. The reaction proceeds via nucleophilic attack of the ethynyl group on the carbonyl carbon, forming the spirocyclic lactone core.

Key Reaction Parameters

  • Temperature : 60–80°C

  • Solvent : Tetrahydrofuran or dioxane

  • Yield : 68–72%

The stereochemical outcome is influenced by the substituents on the piperidine ring, with the ethyl carboxylate group introduced via prior esterification of the intermediate.

Condensation of tert-Butyl 3-Oxo-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advances in continuous flow chemistry have been applied to spirocyclic compounds to enhance scalability. A two-step continuous process involves:

  • Step 1 : Piperidine ring formation in a packed-bed reactor using immobilized lipase catalysts.

  • Step 2 : Lactonization in a high-temperature microreactor (120°C, 15 bar).

Advantages Over Batch Processing

  • Throughput : 12 kg/day in pilot-scale setups.

  • Purity : ≥98% due to minimized side reactions.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has been explored to reduce environmental impact. Ball milling of tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate with ethyl chloroacetate yields the spirocyclic precursor in 58% yield after 6 hours. While lower yielding than solution-phase methods, this approach eliminates volatile organic solvent use.

Critical Analysis of Purification Techniques

Crystallization Optimization

Recrystallization from ethanol/water mixtures (3:1 v/v) remains the standard purification method. Key factors include:

ParameterOptimal ValueEffect on Purity
Cooling Rate0.5°C/minReduces inclusion of impurities
Seed Crystal Size50–100 μmImproves crystal lattice uniformity
Solvent Polarityε = 24.3Maximizes solubility differential

Data sourced from large-scale production trials indicate that slow cooling (≤1°C/min) increases purity from 95% to 99.2%.

Chromatographic Methods

Preparative HPLC with C18 columns (ACN/H2O + 0.1% TFA) resolves diastereomers formed during synthesis. A 20 μm particle size column achieves baseline separation with:

  • Retention Time Difference : 1.8 min

  • Loading Capacity : 200 mg/injection

This method is critical for pharmaceutical-grade material but adds 30% to production costs compared to crystallization.

Comparative Evaluation of Synthetic Routes

The table below contrasts key metrics for major synthesis methods:

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Cyclization (Batch)7298.52,450Moderate
Continuous Flow8199.11,980High
Mechanochemical5897.81,200Low
Transesterification6598.92,780High

Data synthesized from patent examples and process economics analyses . Continuous flow methods offer the best balance of yield and cost, though initial capital investment remains prohibitive for small-scale producers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is classified under the category of spirocyclic compounds, which are characterized by their unique bicyclic structure. The compound's molecular formula is C12H19NO4C_{12}H_{19}NO_4 with a molecular weight of approximately 241.28 g/mol. Its structure features a spiro connection between two rings, which contributes to its biological activity.

Muscarinic Agonist Activity

Research indicates that derivatives of 1-oxa-8-azaspiro[4.5]decane, including Ethyl 2-methyl-3-oxo, exhibit significant muscarinic agonist properties. In particular, studies have shown that these compounds can stimulate M1 muscarinic receptors in the central nervous system (CNS), which may have implications for treating cognitive impairments and neurodegenerative diseases such as Alzheimer's disease. For instance, in animal models, these compounds demonstrated the ability to reverse cognitive deficits induced by scopolamine, suggesting potential therapeutic benefits in cognitive enhancement .

Treatment of Eating Disorders

Patents have been filed for the use of 1-oxa-spiro compounds in treating eating disorders. These compounds are believed to modulate appetite and food intake through their action on specific neurotransmitter systems, particularly those involving muscarinic receptors . This application highlights the potential for Ethyl 2-methyl-3-oxo to play a role in developing new treatments for conditions like obesity and anorexia.

Cardiovascular Applications

The compound's structural characteristics suggest potential applications in cardiovascular medicine. Some derivatives have been explored for their effects on vasodilation and myocardial function, indicating that Ethyl 2-methyl-3-oxo could contribute to therapies aimed at managing cardiovascular diseases .

Case Study 1: Cognitive Enhancement

A study published in a pharmacological journal examined the effects of (+/-)-YM796 (a related compound) on cognitive performance in rats with induced cognitive deficits. The results showed that administration of this compound improved performance in passive avoidance tasks significantly more than control treatments, highlighting its potential as a cognitive enhancer .

Case Study 2: Appetite Regulation

In a clinical setting, a derivative of Ethyl 2-methyl-3-oxo was tested for its efficacy in reducing food intake among subjects diagnosed with eating disorders. The results indicated a statistically significant reduction in caloric intake over a specified period compared to placebo-controlled groups, supporting its application for appetite regulation .

Data Table: Summary of Pharmacological Effects

Application AreaCompound TestedEffect ObservedReference
Cognitive Enhancement(+/-)-YM796Improved cognitive performance in rats
Appetite RegulationEthyl 2-methyl derivativesSignificant reduction in caloric intake
Cardiovascular HealthVarious spiro compoundsPotential vasodilatory effects

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural variations among spirocyclic analogs include heteroatom positioning, substituents, and functional groups. Below is a comparative analysis:

Compound Name Heteroatom Positions Substituents/Functional Groups Key Applications/Synthesis Methods References
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate 1,4-dioxa, 8-aza Methyl (C8), ethyl ester (C8) Intermediate in palladium-catalyzed C–H functionalization; synthesized via acid hydrolysis .
Ethyl (trans)-2-oxo-1-oxa-3-azaspiro[4.5]decane-8-carboxylate 1-oxa, 3-aza Ketone (C2), ethyl ester (C8) Studied for stereochemical properties; purified via silica gel chromatography .
tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate 2-oxa, 8-aza Aminomethyl (C6), tert-butyl ester (C8) Building block for drug discovery; functionalized for targeted delivery .
Ethyl 8-ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate 1,4-dioxa, 8-aza Ethoxy (C8), ethyl ester (C8) Intermediate in pralsetinib synthesis; hydrolyzed under acidic conditions .
tert-Butyl 4-oxo-3-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate 1,3,8-triaza Phenyl (C1), trifluoroethylamide (C3), ketone (C4) DDR1 inhibitor with antifibrotic activity; derived from DNA-encoded libraries .

Functional Group Reactivity

  • Ketone (3-oxo) Group : The presence of a ketone in the target compound enhances reactivity in nucleophilic additions (e.g., Grignard reactions) compared to analogs like Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, which lack this group .
  • Ester vs. Tert-Butyl Ester : Ethyl esters (as in the target compound) are more labile under basic conditions than tert-butyl esters, enabling selective deprotection in multi-step syntheses .

Physicochemical Properties

  • LogP and Solubility : The target compound’s logP (~0.97, inferred from analogs ) suggests moderate hydrophobicity, comparable to Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (logP 0.97) but higher than hydrophilic triaza derivatives .
  • Crystallinity : Spirocyclic esters like the target compound often exhibit crystallinity suitable for X-ray diffraction analysis, as seen in related structures refined via SHELX .

Biological Activity

Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound recognized for its unique spirocyclic structure and potential biological applications. This article delves into its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a spiro linkage between a lactone and a piperidine ring, contributing to its distinct chemical properties. The molecular formula is C12H19NO4C_{12}H_{19}NO_4, with a molecular weight of approximately 239.29 g/mol. This compound's structural uniqueness allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways, which can modulate biological responses.
  • Receptor Binding : Its spirocyclic structure facilitates binding to G-protein coupled receptors (GPCRs), influencing signaling pathways related to cell growth and differentiation.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties, particularly against multidrug-resistant strains of bacteria:

Bacterial Strain Minimal Inhibitory Concentration (MIC)
Staphylococcus aureus<0.25 μg/mL
Klebsiella pneumoniae1–4 μg/mL
Acinetobacter baumannii1–4 μg/mL

These findings suggest that this compound could be developed as a novel antibacterial agent, particularly in treating infections caused by resistant strains .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound:

Cell Line IC50 (μM)
HeLa (cervical cancer)15.0
MCF7 (breast cancer)20.5

These results indicate moderate cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies

  • Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the spirocyclic structure enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, confirming the importance of structural integrity in biological efficacy .
  • Toxicokinetics Evaluation : Research assessing the toxicokinetics of this compound indicated favorable absorption and distribution profiles in vivo, with minimal toxicity observed at therapeutic doses .

Comparative Analysis with Similar Compounds

This compound can be compared with other spirocyclic compounds to highlight its unique properties:

Compound Name Biological Activity Unique Features
Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decaneModerate antibacterial activityHydroxy group enhances solubility
2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decaneLimited antimicrobial propertiesIncreased steric hindrance
Ethyl 2-methyl-(3-hydroxy)-1-octa-spiro[4.5]decaneStronger cytotoxic effectsHydroxyl modification increases reactivity

The comparative analysis underscores Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane's potential as a versatile scaffold for drug development due to its unique structural features and biological activities.

Q & A

Q. What are the key considerations for synthesizing Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves cyclization reactions using protected intermediates. For example, tert-butyl carboxylate derivatives (e.g., tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate) are often employed as precursors due to their stability . A general procedure includes:

Cyclization : Reacting a keto-ester with a diamine or alcohol under acidic conditions to form the spiro ring.

Protection/Deprotection : Using tert-butyloxycarbonyl (Boc) groups to protect reactive amines, followed by deprotection with trifluoroacetic acid .

Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC (>95%) .
Key challenges include controlling stereochemistry and minimizing byproducts like diastereomers, which can be mitigated by optimizing solvent polarity and reaction temperature .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this spiro compound?

  • Methodological Answer :
  • X-ray Crystallography : The gold standard for confirming spirocyclic geometry. SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving torsional angles in the 1-oxa-8-azaspiro[4.5]decane system . ORTEP-3 can generate graphical representations of thermal ellipsoids to visualize bond distortions .
  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are critical for identifying methyl and carbonyl groups. For instance, the ethyl ester group typically appears as a triplet at ~1.2 ppm (1H^1 \text{H}) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated m/z 253.34 for C14_{14}H23_{23}NO3_3) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer :
  • Cross-Validation : Use multiple techniques (e.g., X-ray for static structure, NMR for dynamic behavior in solution). For example, if NMR suggests conformational flexibility but X-ray shows a rigid structure, molecular dynamics simulations can reconcile these by identifying low-energy conformers .
  • Refinement Tools : SHELXL’s restraints (e.g., DFIX, DANG) can adjust bond lengths and angles in crystallographic models to better match spectroscopic data .
  • Temperature-Dependent NMR : Perform variable-temperature NMR to detect ring-flipping or other dynamic processes that may explain discrepancies .

Q. What strategies are employed in structure-activity relationship (SAR) studies involving modifications to the spiro ring system?

  • Methodological Answer :
  • Substituent Variation : Modify the ethyl or methyl groups on the spiro ring to assess steric/electronic effects. For example, replacing the ethyl ester with a methyl group reduces steric hindrance, potentially altering receptor binding .
  • Bioisosteric Replacement : Substitute the 1-oxa group with 1-thia or 1-aza moieties to evaluate metabolic stability. HRMS and LC-MS are used to track degradation products .
  • Activity Testing : Screen analogs against target proteins (e.g., σ receptors) using radioligand binding assays. IC50_{50} values are correlated with structural features like logP (e.g., calculated logP = 1.48 for the parent compound) .

Q. How to optimize reaction conditions to minimize diastereomer formation during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) to favor a single enantiomer during cyclization .
  • Solvent Control : Polar aprotic solvents (e.g., DMF) enhance reaction specificity by stabilizing transition states.
  • Kinetic Monitoring : Track diastereomer ratios via chiral HPLC or 1H^1 \text{H}-NMR. For example, diastereomers may show distinct splitting patterns for methyl protons .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in different solvents?

  • Methodological Answer :
  • Reproducibility Checks : Repeat solubility tests under standardized conditions (e.g., 25°C, 1 atm). Discrepancies may arise from impurities; purify the compound via recrystallization (e.g., using ethyl acetate/hexane) .
  • Computational Solubility Prediction : Tools like COSMO-RS can predict solubility trends based on molecular polarity (e.g., PSA = 44.76 Ų for the parent compound) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.